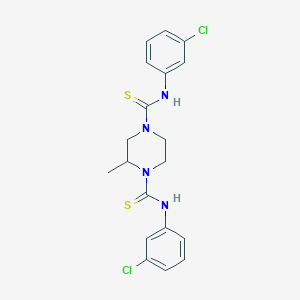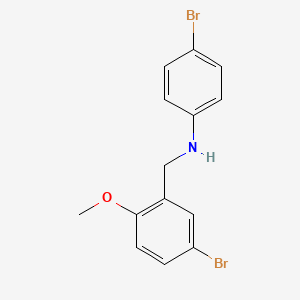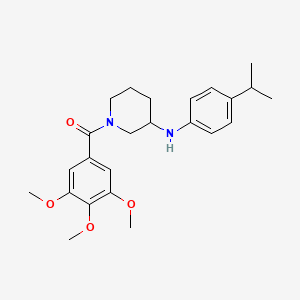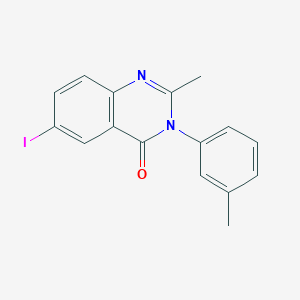![molecular formula C17H30O2 B6097335 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane](/img/structure/B6097335.png)
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, also known as TMD or Trimethyldioxane, is a cyclic ether compound that has been extensively studied for its biochemical and physiological effects. It is commonly used in scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane is a cyclic ether compound that can undergo ring-opening reactions under certain conditions, such as exposure to acids or nucleophiles. This property makes it useful as a protecting group for reactive functional groups in organic synthesis. This compound can also act as a ligand for metal catalysts, facilitating various chemical reactions through coordination and activation of the metal center.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. This compound has also been shown to protect against oxidative stress and inflammation, which are implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane has several advantages for use in lab experiments, including its stability, low toxicity, and ease of handling. It is also readily available and relatively inexpensive. However, this compound has some limitations, including its low solubility in water and some organic solvents, and its tendency to undergo ring-opening reactions under certain conditions.
Orientations Futures
There are several future directions for research on 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its reactivity and selectivity in various chemical reactions. Additionally, the use of this compound as a model compound for studying the reactivity and selectivity of various chemical reactions could lead to the development of new synthetic methodologies and the discovery of new organic compounds with useful properties.
Méthodes De Synthèse
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane can be synthesized through a multistep process involving the reaction of cyclohexanone with methyl vinyl ketone, followed by a series of chemical reactions to form the final product. The purity and yield of this compound can be optimized through careful control of reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane has been widely used in scientific research as a solvent, reagent, and intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products and pharmaceuticals due to its ability to stabilize reactive intermediates and facilitate complex chemical transformations. This compound has also been used as a model compound for studying the reactivity and selectivity of various chemical reactions.
Propriétés
IUPAC Name |
2,4-dimethyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-13-7-6-10-16(3,4)15(13)8-11-17(5)18-12-9-14(2)19-17/h14H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGLUVRRFVQCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(O1)(C)CCC2=C(CCCC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6097262.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097267.png)
![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6097285.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6097300.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6097325.png)
![2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol](/img/structure/B6097328.png)
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6097345.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide](/img/structure/B6097348.png)
![N-cyclopropyl-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6097354.png)
